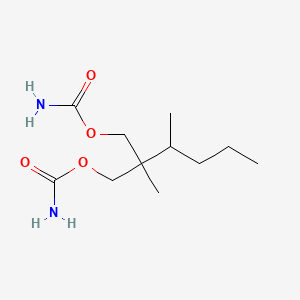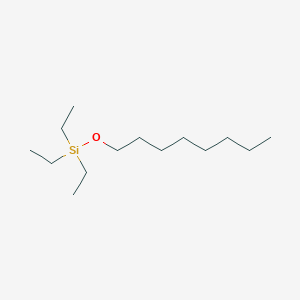
1-Triethylsilyloxyoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Triethylsilyloxyoctane is an organosilicon compound with the molecular formula C₁₄H₃₂OSi. It is characterized by the presence of a silicon atom bonded to an oxygen atom, which is further connected to an octane chain. This compound is part of the broader class of silanes, which are known for their versatility in organic synthesis and industrial applications .
Vorbereitungsmethoden
1-Triethylsilyloxyoctane can be synthesized through various methods. One common synthetic route involves the reaction of octanol with triethylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane . The general reaction scheme is as follows:
Octanol+Triethylchlorosilane→this compound+Hydrochloric Acid
Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
1-Triethylsilyloxyoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can act as a hydride donor in reduction reactions, often using reagents like lithium aluminum hydride.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields silanols, while reduction with lithium aluminum hydride produces silanes .
Wissenschaftliche Forschungsanwendungen
1-Triethylsilyloxyoctane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: This compound is used in the modification of biomolecules to enhance their stability and solubility.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 1-Triethylsilyloxyoctane involves its ability to form stable silicon-oxygen bonds. This stability is due to the strong affinity of silicon for oxygen, which makes the compound resistant to hydrolysis and oxidation under mild conditions. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it acts as a protecting group by temporarily masking reactive hydroxyl groups .
Vergleich Mit ähnlichen Verbindungen
1-Triethylsilyloxyoctane can be compared with other similar compounds such as:
Trimethylsilyl compounds: These have three methyl groups attached to the silicon atom instead of ethyl groups. They are often used for similar purposes but may differ in reactivity and stability.
Triisopropylsilyl compounds: These have three isopropyl groups attached to the silicon atom.
The uniqueness of this compound lies in its balance between steric protection and ease of removal, making it a versatile reagent in various chemical processes .
Eigenschaften
CAS-Nummer |
17957-36-7 |
|---|---|
Molekularformel |
C14H32OSi |
Molekulargewicht |
244.49 g/mol |
IUPAC-Name |
triethyl(octoxy)silane |
InChI |
InChI=1S/C14H32OSi/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-14H2,1-4H3 |
InChI-Schlüssel |
IJXDEDZSOMNZCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCO[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)
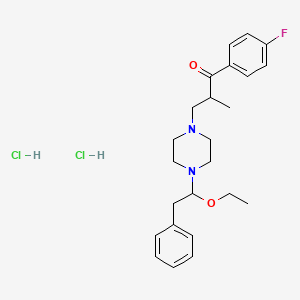
![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)


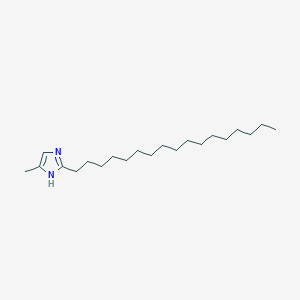

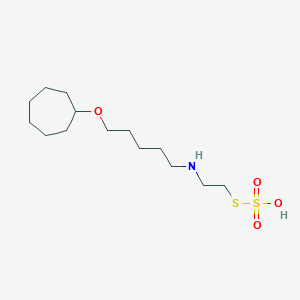
![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)
